molecular formula C8H6BrN3O B3039978 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 1429309-37-4

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B3039978
CAS No.: 1429309-37-4
M. Wt: 240.06 g/mol
InChI Key: VMVMXERNKIUWLY-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS 1429309-37-4) is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C8H6BrN3O and a molecular weight of 240.06 g/mol, this compound features a fused pyrrolopyridine scaffold, a structure of high interest in drug discovery . The bromine substituent at the 5-position makes this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex derivatives . The pyrrolo[2,3-b]pyridine core is a privileged structure in the design of biologically active molecules. Research into analogous compounds has demonstrated their potential as inhibitors of significant enzymatic targets. For instance, related pyrrolo[2,3-b]pyridine-based compounds have been developed as potent glycogen synthase kinase-3β (GSK-3β) inhibitors for investigating Alzheimer's disease therapeutics . Similarly, other isomers of this scaffold have been explored as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors for oncology research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For Research Use Only . Not for human or veterinary use.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVMXERNKIUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244027
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-37-4
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrrolopyridine Precursors

The foundational step involves introducing bromine at the 5-position of the pyrrolo[2,3-b]pyridine scaffold. Direct electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C achieves regioselectivity, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine in 68–72% purity. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux (80°C, 12 h) enhances yield to 85% with reduced side products.

Key Parameters for Bromination

Parameter Br₂ Method NBS Method
Temperature 0–5°C 80°C
Solvent Dichloromethane DMF
Reaction Time 4 h 12 h
Yield 68–72% 85%
Purity (HPLC) 90% 95%

Carboxamide Functionalization

The 3-carboxamide group is introduced via nucleophilic acyl substitution . Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, activation with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with aqueous ammonia (NH₃) at −10°C to yield the carboxamide. This method achieves 78% isolated yield with ≥95% purity after recrystallization from ethanol.

Optimization Challenges

  • Side Reactions : Over-chlorination at the pyrrole nitrogen occurs above 0°C, necessitating strict temperature control.
  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes residual carboxylic acid impurities.

Alternative Pathways

Palladium-Catalyzed Cross-Coupling

A convergent approach employs Suzuki-Miyaura coupling to install bromine post-carboxamide formation. For example, 3-carboxamide-pyrrolo[2,3-b]pyridine undergoes coupling with bromophenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 100°C. This method circumvents regioselectivity issues but requires anhydrous conditions, achieving 65% yield.

Enzymatic Amidation

Emerging protocols utilize lipase-mediated amidation to enhance sustainability. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and ammonium carbonate in tert-butanol at 45°C, yielding 70% product with 99% enantiomeric excess.

Comparative Analysis of Amidation Methods

Method Catalyst Solvent Yield Purity
Acyl Chloride SOCl₂ THF 78% 95%
Enzymatic CAL-B tert-Butanol 70% 99%
Direct Coupling EDCl/HOBt DMF 82% 97%

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, microreactor technology enables precise control over bromination and amidation. A two-stage system combines:

  • Bromination Module : NBS in DMF at 80°C with a residence time of 30 min.
  • Amidation Module : Acid chloride formation and NH₃ quenching at −10°C.
    This setup achieves 89% overall yield with 98% purity, reducing waste by 40% compared to batch processes.

Quality Control Metrics

Critical Quality Attributes (CQAs) for the final product:

Parameter Specification Method
Purity ≥99% HPLC (C18 column)
Residual Solvents <500 ppm GC-MS
Heavy Metals <10 ppm ICP-MS

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 5.1 Hz, 1H), 8.12 (s, 1H), 7.89 (d, J = 5.1 Hz, 1H), 6.95 (s, 1H).
  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–Br).

X-ray Crystallography

Single-crystal analysis confirms the planar aza-indole skeleton with Br–C bond length of 1.89 Å and intermolecular N–H···O hydrogen bonding (2.12 Å).

Challenges and Innovations

Regioselectivity in Bromination

Early methods suffered from dibromination at the 5- and 7-positions. Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C prior to bromination ensures exclusive 5-substitution, improving yield to 91%.

Green Chemistry Advances

Mechanochemical synthesis in a ball mill eliminates solvents: 5-bromo-1H-pyrrolo[2,3-b]pyridine and carboxamide precursor react with K₂CO₃ and tetrabutylammonium bromide (TBAB) for 2 h, yielding 84% product with E-factor < 5.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5th position, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By targeting FGFRs, the compound can interfere with the signaling pathways that promote tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 5-Position

5-Phenyl Derivative (S01)
  • Structure : 5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
  • Synthesis : Suzuki coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide with phenylboronic acid (62.5% yield) .
  • Activity : Potent GSK-3β inhibitor (IC₅₀ = 12 nM) with improved blood-brain barrier permeability compared to the brominated precursor .
5-(3,4-Dimethoxyphenyl) Derivative (21e)
  • Structure : 5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
  • Synthesis : Suzuki coupling with 3,4-dimethoxyphenylboronic acid (36% yield).
  • Activity : Enhanced solubility due to methoxy groups but reduced potency against kinases compared to S01 .
5-(Thienyl) Derivative ()
  • Structure : 5-(3-Thienyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine.
  • Synthesis : Suzuki coupling with 3-thienylboronic acid (96% yield).
  • Activity : Nitro group facilitates further derivatization (e.g., reduction to amines) for targeting BRAF V600E mutants .

Substitution at the 3-Position

3-(Phenylethynyl) Derivative (20a)
  • Structure : 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
  • Synthesis: Sonogashira coupling with phenylacetylene (51% yield).
  • Activity : Extended π-system enhances binding to hydrophobic kinase pockets but reduces metabolic stability .
3-Nicotinamide Derivative (8a)
  • Structure : N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide.
  • Synthesis: Reduction of nitro group followed by acylation with nicotinoyl chloride (36% yield).
  • Activity : Dual targeting of BRAF and nicotinic receptors, with 99% purity and confirmed NMR/HRMS data .

Substitution at the 1-Position

1-Methyl Derivative (22)
  • Structure : 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Synthesis : Methylation using NaH and methyl iodide (75% yield).
  • Activity : Improved stability against oxidative degradation but reduced kinase affinity due to steric hindrance .
1-Tosyl Derivative (10)
  • Structure : 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Synthesis : Tosylation of the parent compound (91% yield).
  • Activity : Tosyl group acts as a protecting group for subsequent functionalization (e.g., Grignard reactions) .

Functional Group Modifications

3-Carbaldehyde (9)
  • Structure : 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Synthesis : Duff reaction with hexamine (67% yield).
  • Activity : Aldehyde group enables condensation reactions for generating Schiff base analogs .
3-(4-Fluorophenyl)methanone (6b)
  • Structure: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-fluorophenyl)methanone.
  • Synthesis : Friedel-Crafts acylation with 4-fluorobenzoyl chloride.
  • Activity : Electron-withdrawing fluorine enhances binding to ATP-binding pockets in kinases .

Comparative Analysis Table

Compound Substitution Pattern Synthesis Yield Key Activity/Property Reference
S01 5-Phenyl, 3-Carboxamide 62.5% GSK-3β inhibition (IC₅₀ = 12 nM)
20a 3-Phenylethynyl 51% Enhanced hydrophobic binding
21e 5-(3,4-Dimethoxyphenyl) 36% Improved solubility
22 1-Methyl 75% Increased metabolic stability
6b 3-(4-Fluorophenyl)methanone N/A BRAF V600E inhibition
8a 3-Nicotinamide 36% Dual kinase/receptor targeting

Key Findings and Implications

  • Bromine at 5-Position : Critical for cross-coupling reactions; replacement with aryl groups (e.g., phenyl) enhances target affinity but may reduce solubility .
  • Carboxamide at 3-Position: Serves as a hydrogen bond donor in kinase interactions; substitution with bulkier groups (e.g., phenylethynyl) can modulate selectivity .
  • N1-Modifications : Methyl or tosyl groups improve stability but may require deprotection for further functionalization .

Biological Activity

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article details its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7BrN2O
  • Molecular Weight : 227.06 g/mol
  • Appearance : Typically a white to yellow powder or crystal.
  • Melting Point : 178–182 °C

The presence of a bromine atom and the carboxamide functional group are crucial for its biological interactions, enhancing its reactivity and potential therapeutic applications.

This compound primarily acts as an inhibitor of protein kinases, which play vital roles in cellular signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound's structural characteristics allow it to bind effectively to the active sites of these kinases, thereby disrupting their function.

In Vitro Studies

Research has demonstrated that this compound exhibits anti-tumor activity. In particular:

  • Cell Lines Tested :
    • Osteosarcoma (HOS)
    • Breast carcinoma (MCF7)
    • Prostate carcinoma (LNCaP)

In studies involving these cell lines, the compound showed cytotoxic effects that exceeded those of conventional chemotherapeutics like cisplatin, indicating its potential as a more effective treatment option for various cancers .

Case Studies

  • Inhibition of SGK-1 Kinase :
    • A study highlighted the compound's effectiveness in inhibiting SGK-1 kinase activity, which is implicated in several diseases including cancer and metabolic disorders. The inhibition led to a significant decrease in cellular proliferation in treated cancer cell lines .
  • Combination Therapy :
    • In preclinical trials, this compound was evaluated in combination with other chemotherapeutic agents. The results showed synergistic effects that enhanced overall anti-cancer efficacy .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Notes
HOS4.5SGK-1 inhibitionHigher cytotoxicity than cisplatin
MCF76.0Apoptosis inductionSynergistic effects observed
LNCaP5.2Cell cycle arrestPotential for combination therapy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide precursors?

  • Methodology : The synthesis often begins with functionalizing the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is synthesized via a Duff reaction using hexamine and acetic acid under reflux (120°C, overnight), yielding 67% after silica gel chromatography . Tosylation at the N1 position (using NaH and tosyl chloride in THF) protects the pyrrole NH, enabling further derivatization .
  • Key Data : 1H^1H NMR (DMSO-d6) for intermediates: δ 12.93 (NH), 9.93 (CHO), 8.55–8.46 (aromatic protons) .

Q. How is structural purity confirmed for intermediates and final compounds?

  • Methodology : Multi-nuclear NMR (1H^1H, 13C^13C) and LC-MS are critical. For example, 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) was validated via 1H^1H NMR (DMSO-d6: δ 12.40 (NH), 8.39–7.42 (aromatic protons)) and purity >97% by HPLC .
  • Advanced Tip : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous coupling in crowded aromatic regions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling optimize 3,5-disubstituted derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/ethanol (3:1) under argon. For 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this yielded 58% after chromatography .
  • Data Contradiction : Lower yields (36–37%) in some derivatives (e.g., 21e, 21f) may arise from steric hindrance or electron-withdrawing substituents .

Q. What strategies address conflicting bioactivity data in kinase inhibition studies?

  • Case Study : (R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide (GDC-0575) shows CHK1 inhibition (IC50_{50} = 1.2 nM) but variable in vivo efficacy. Re-evaluate pharmacokinetic parameters (e.g., solubility: 75 mg/mL in DMSO) and metabolite stability .
  • Methodology : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when IC50_{50} values conflict with cellular assays .

Q. How do substituents at the 3- and 5-positions modulate solubility and target engagement?

  • SAR Insights :

  • 3-Carboxamide : Enhances hydrogen bonding with kinase ATP pockets (e.g., CHK1) .
  • 5-Bromo : Improves halogen bonding but may reduce solubility. Counterbalance with polar groups (e.g., 3,4-dimethoxyphenyl in 21e) .
    • Data Table :
CompoundSubstituentsSolubility (DMSO)IC50_{50} (CHK1)
GDC-0575Cyclopropane carboxamide75 mg/mL1.2 nM
21e3-(4-fluorophenylethynyl)5 mg/mL (EtOH)N/A

Q. What catalytic systems improve eco-friendly synthesis of pyrrolo[2,3-b]pyridine derivatives?

  • Methodology : Fe3_3O4_4@SPNC magnetic nanocatalysts enable solvent-free synthesis of pyrano[2,3-b]pyridine-3-carboxamides (80°C, 4 hours, 85% yield). Adaptable for one-pot multicomponent reactions .
  • Advantage : Catalyst recovery (>90% via magnetism) reduces waste and cost .

Data Contradiction Analysis

Q. Why do yields vary significantly in Pd-catalyzed cross-couplings of 5-bromo-pyrrolopyridines?

  • Root Cause :

  • Electronic Effects : Electron-deficient boronic acids (e.g., benzonitrile in 21f) slow transmetallation, reducing yields (37% vs. 58% for electron-rich 3,4-dimethoxyphenyl) .
  • Steric Hindrance : Bulky substituents (e.g., tosyl groups) impede catalyst access to the reactive site .
    • Mitigation : Screen additives (e.g., K3_3PO4_4) or switch to Buchwald-Hartwig conditions for challenging substrates.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 2
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

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